molecular formula C17H14N2OS2 B5723410 N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5723410
M. Wt: 326.4 g/mol
InChI Key: KMDBFQBVVBWLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate to form the intermediate compound, which is then reacted with phenylacetic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane, ethanol, or acetonitrile, and may require specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives.

Scientific Research Applications

N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antibacterial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

    Medicine: Research is ongoing to explore its anticancer properties and its potential use in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • N-(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
  • 4,4,6-trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione
  • 2-amino-4-(4-bromophenyl)thiazole

Uniqueness

N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c20-16(18-14-9-5-2-6-10-14)12-22-17-19-15(11-21-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDBFQBVVBWLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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